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Compound of Interest

3-Hydroxy-5-phenyl-cyclohex-2-
Compound Name:
enone

cat. No.: B1306589

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
Hydroxy-5-phenyl-cyclohex-2-enone. Due to the limited availability of direct experimental
spectra for this specific compound, this document presents a detailed analysis based on
established spectroscopic data of analogous structures, including cyclohex-2-enone, 3-
hydroxy-cyclohex-2-enone, and 5-phenyl-cyclohex-2-enone. This guide offers predicted data
for Infrared (IR), Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic
Resonance (**C NMR), and Mass Spectrometry (MS). Furthermore, it outlines a plausible
synthetic protocol for the target molecule and standardized methodologies for its spectroscopic
characterization. The information is structured to be a valuable resource for researchers in
organic synthesis, medicinal chemistry, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Hydroxy-5-phenyl-
cyclohex-2-enone. These predictions are derived from the analysis of structurally related
compounds and fundamental principles of spectroscopy.

Table 1: Predicted Infrared (IR) Spectroscopy Data
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. Predicted Wavenumber .
Functional Group ( 1 Intensity
cm-

O-H (Alcohol, intramolecular

H-bond) 3400-3200 Broad

C-H (Aromatic) 3100-3000 Medium

C-H (Aliphatic) 2960-2850 Medium

C=0 (0,B-unsaturated ketone) 1685-1660 Strong

C=C (Alkene) 1650-1600 Medium

C=C (Aromatic) 1600, 1475 Medium-Weak
C-O (Alcohol) 1260-1000 Strong

Table 2: Predicted *H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCls, 400
MHz)

Predicted Coupling

Proton Chemical Shift  Multiplicity Constant (J, Integration
(3, ppm) Hz)

Ar-H 7.40-7.20 m - 5H

=CH 6.10-6.00 S - 1H

-OH 5.80-5.50 brs - 1H

CH (C5) 3.30-3.10 m - 1H

CH: (C4) 2.80-2.60 m - 2H

CH:z (C6) 2.50-2.30 m - 2H

Table 3: Predicted 3C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDClIs, 100
MHz)
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Carbon Predicted Chemical Shift (8, ppm)
C=0 (C1) 199-197

=C-OH (C3) 170-168

=CH (C2) 128-126

Ar-C (Quaternary) 142-140

Ar-CH 129-126

CH (C5) 45-43

CHz (C4) 40-38

CH: (C6) 35-33

Table 4: Predicted Mass Spectrometry (MS) Data

mlz Predicted Identity
202 [M]* (Molecular lon)
184 [M - H20]*

129 [M - CeHs]*

105 [CeHsCO]*

77 [CeHs]*

Experimental Protocols
Synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone

A plausible and efficient method for the synthesis of the title compound is the Robinson
annulation. This reaction involves a Michael addition followed by an intramolecular aldol

condensation.

Proposed Synthesis:
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The reaction would proceed via the Michael addition of a suitable enolate to benzalacetone (4-
phenyl-3-buten-2-one). A potential donor for the enolate is ethyl acetoacetate, followed by
cyclization, hydrolysis, and decarboxylation.

Step-by-step Protocol:

Michael Addition: To a solution of sodium ethoxide (prepared by dissolving sodium metal in
absolute ethanol), add ethyl acetoacetate dropwise at 0 °C. After stirring for 15 minutes, a
solution of benzalacetone in ethanol is added slowly. The reaction mixture is then stirred at
room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

Cyclization (Aldol Condensation): The reaction mixture is then refluxed for 2-4 hours to
facilitate the intramolecular aldol condensation.

Hydrolysis and Decarboxylation: After cooling, the mixture is treated with an aqueous
solution of sodium hydroxide and refluxed for another 2-4 hours to hydrolyze the ester and
promote decarboxylation.

Work-up and Purification: The reaction mixture is cooled, and the ethanol is removed under
reduced pressure. The aqueous residue is acidified with dilute hydrochloric acid, leading to
the precipitation of the crude product. The precipitate is filtered, washed with cold water, and
dried. The crude product can be purified by recrystallization from a suitable solvent system
(e.g., ethanol/water or ethyl acetate/hexane).

Spectroscopic Analysis

The following are general protocols for the spectroscopic analysis of the synthesized 3-
Hydroxy-5-phenyl-cyclohex-2-enone.

o Infrared (IR) Spectroscopy:

o A small amount of the purified solid sample is mixed with KBr powder and pressed into a
thin pellet.

o Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent
(e.g., chloroform), depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent
to evaporate.
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o The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer,
typically in the range of 4000-400 cm~1.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Approximately 5-10 mg of the purified sample is dissolved in about 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIls, DMSO-ds) in an NMR tube.

o A small amount of tetramethylsilane (TMS) is added as an internal standard (& = 0.00
ppm).

o H NMR and 3C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400
MHz or 500 MHz).

e Mass Spectrometry (MS):

o Adilute solution of the sample is prepared in a suitable solvent (e.g., methanol or
acetonitrile).

o The sample is introduced into the mass spectrometer via a suitable ionization method,
such as Electron lonization (El) or Electrospray lonization (ESI).

o The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular
ion and its fragment ions.

Visualizations
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Expected Spectroscopic Signals
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» To cite this document: BenchChem. [Spectroscopic Analysis of 3-Hydroxy-5-phenyl-
cyclohex-2-enone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1306589#spectroscopic-analysis-of-3-hydroxy-5-
phenyl-cyclohex-2-enone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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